Cas no 850461-53-9 (2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide)

2-{[3-(3-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide is a specialized organic compound featuring a quinazolinone core with a 3-chlorophenyl substituent, a thioether linkage, and a propanamide group terminating in a 1-cyanocyclohexyl moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for kinase inhibitors or protease modulators. The presence of the chlorophenyl and cyanocyclohexyl groups may enhance binding affinity and selectivity in biological targets. The thioether bridge offers stability while allowing further functionalization. Its well-defined heterocyclic framework makes it suitable for structure-activity relationship studies in drug discovery. The compound’s purity and synthetic reproducibility are critical for consistent research applications.
2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide structure
850461-53-9 structure
Product Name:2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide
CAS No:850461-53-9
MF:C24H23ClN4O2S
MW:466.983022928238
CID:5940788
PubChem ID:4819548
Update Time:2025-05-22

2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26689444
    • AKOS001432069
    • 2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide
    • UPCMLD0ENAT5966900:001
    • 850461-53-9
    • Z15506321
    • Inchi: 1S/C24H23ClN4O2S/c1-16(21(30)28-24(15-26)12-5-2-6-13-24)32-23-27-20-11-4-3-10-19(20)22(31)29(23)18-9-7-8-17(25)14-18/h3-4,7-11,14,16H,2,5-6,12-13H2,1H3,(H,28,30)
    • InChI Key: JFZLIZJSJKDNDN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N1C(C2C=CC=CC=2N=C1SC(C)C(NC1(C#N)CCCCC1)=O)=O

Computed Properties

  • Exact Mass: 466.1230249g/mol
  • Monoisotopic Mass: 466.1230249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 803
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 111Ų

2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26689444-0.05g
2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide
850461-53-9 95.0%
0.05g
$212.0 2025-03-20

2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide Related Literature

Additional information on 2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide

Comprehensive Analysis of 2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide (CAS No. 850461-53-9)

The compound 2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide, identified by CAS No. 850461-53-9, is a sophisticated heterocyclic molecule with significant potential in pharmaceutical research and development. Its unique structure combines a quinazolinone core with a sulfanyl linker and a cyanocyclohexyl moiety, making it a subject of interest for medicinal chemists and researchers exploring novel bioactive compounds. This article delves into its chemical properties, potential applications, and relevance to current scientific trends.

One of the most intriguing aspects of this compound is its structural complexity, which includes a 3-chlorophenyl group attached to the quinazolinone scaffold. This feature is often associated with enhanced binding affinity to biological targets, particularly in the context of enzyme inhibition. Recent studies have highlighted the importance of quinazolinone derivatives in drug discovery, especially for targeting kinases and other signaling proteins. The presence of the sulfanyl group further adds to its versatility, as sulfur-containing compounds are known for their role in modulating redox reactions and improving pharmacokinetic properties.

In the era of precision medicine, researchers are increasingly focusing on small-molecule inhibitors that can selectively target disease pathways. The cyanocyclohexyl moiety in this compound suggests potential applications in central nervous system (CNS) disorders, given the ability of such groups to enhance blood-brain barrier penetration. This aligns with current trends in neurodegenerative disease research, where molecules with similar structural features are being investigated for their neuroprotective effects. Additionally, the compound's propanamide tail could contribute to its metabolic stability, a critical factor in drug development.

From a synthetic chemistry perspective, the preparation of 2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide involves multi-step reactions, including the formation of the quinazolinone core and subsequent functionalization. The use of 3-chlorophenyl precursors is common in medicinal chemistry, as halogenated aromatic rings often improve binding interactions with target proteins. The compound's CAS No. 850461-53-9 serves as a unique identifier in chemical databases, facilitating its retrieval for further study and collaboration among researchers.

Environmental and safety considerations are also paramount when working with such compounds. While 2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide is not classified as hazardous under standard regulations, proper handling and disposal protocols should always be followed. This is particularly relevant given the growing emphasis on green chemistry and sustainable practices in the pharmaceutical industry. Researchers are encouraged to explore eco-friendly synthetic routes and minimize waste generation during the production of such molecules.

In conclusion, 2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide represents a promising candidate for further investigation in drug discovery and development. Its structural features, including the quinazolinone core, sulfanyl linker, and cyanocyclohexyl group, offer multiple avenues for optimization and application. As the scientific community continues to explore innovative therapeutic strategies, compounds like this will undoubtedly play a pivotal role in advancing our understanding of complex biological systems and developing next-generation treatments.

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